REACTION_CXSMILES
|
CC(C1C(O)=CC=CC=1O)=O.[C:12]1([O:18][CH2:19][CH:20]2[O:22][CH2:21]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[OH-].C([N+](C)(C)C)C1C=CC=CC=1>C(OCCO)C>[OH:22][CH:20]([CH2:19][O:18][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH3:21] |f:2.3|
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C=1C(=CC=CC1O)O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OCC1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
WASH
|
Details
|
the resulting solid was washed with ether
|
Type
|
CUSTOM
|
Details
|
Recrystallization from aqueous ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C)COC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC(C1C(O)=CC=CC=1O)=O.[C:12]1([O:18][CH2:19][CH:20]2[O:22][CH2:21]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[OH-].C([N+](C)(C)C)C1C=CC=CC=1>C(OCCO)C>[OH:22][CH:20]([CH2:19][O:18][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH3:21] |f:2.3|
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C=1C(=CC=CC1O)O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OCC1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
WASH
|
Details
|
the resulting solid was washed with ether
|
Type
|
CUSTOM
|
Details
|
Recrystallization from aqueous ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C)COC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC(C1C(O)=CC=CC=1O)=O.[C:12]1([O:18][CH2:19][CH:20]2[O:22][CH2:21]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[OH-].C([N+](C)(C)C)C1C=CC=CC=1>C(OCCO)C>[OH:22][CH:20]([CH2:19][O:18][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH3:21] |f:2.3|
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C=1C(=CC=CC1O)O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OCC1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
WASH
|
Details
|
the resulting solid was washed with ether
|
Type
|
CUSTOM
|
Details
|
Recrystallization from aqueous ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C)COC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |